molecular formula C14H18N2O4S2 B2885845 6-Methoxy-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole CAS No. 1286705-28-9

6-Methoxy-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole

Cat. No.: B2885845
CAS No.: 1286705-28-9
M. Wt: 342.43
InChI Key: GQCAFXSWGFJCIO-UHFFFAOYSA-N
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Description

6-Methoxy-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methoxy group at position 6 and a piperidin-4-yloxy group at position 2, where the piperidine nitrogen is further modified with a methylsulfonyl moiety. Such compounds are often explored for pharmacological applications, including antiplatelet, antimicrobial, or kinase-modulating activities, as seen in related piperidine-thiazole derivatives .

Properties

IUPAC Name

6-methoxy-2-(1-methylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S2/c1-19-11-3-4-12-13(9-11)21-14(15-12)20-10-5-7-16(8-6-10)22(2,17)18/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCAFXSWGFJCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxy group: This step involves the methylation of a hydroxyl group on the benzo[d]thiazole ring using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using piperidine derivatives and electrophilic substitution using sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

6-Methoxy-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, antiviral, and anticancer properties.

    Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Functional Group Analysis

The target compound’s methylsulfonyl-piperidine substituent distinguishes it from analogs. Below is a comparative analysis of its structural and functional attributes against similar compounds:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Potential Biological Implications
6-Methoxy-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole (Target) Benzo[d]thiazole - 6-OCH₃
- 2-O-(piperidin-4-yl) with N-methylsulfonyl
Enhanced metabolic stability due to sulfonyl group; possible improved solubility and H-bonding.
6-Methoxy-2-(2-(4-(methylthio)phenyl)-4,5-diphenyl-1H-imidazol-1-yl)benzo[d]thiazole Benzo[d]thiazole - 6-OCH₃
- 2-imidazole with methylthio and diphenyl groups
Increased lipophilicity; potential for varied receptor interactions due to bulky imidazole.
6-Methoxy-2-(p-tolyl)benzo[d]thiazole (CAS 1841081-72-8) Benzo[d]thiazole - 6-OCH₃
- 2-p-tolyl
Reduced polarity; limited hydrogen-bonding capacity but improved membrane permeability.
2-((1-(2-(N-(4-chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic acid phosphoric acid salt Piperidine-acetic acid - Piperidin-4-yloxy linked to phosphoric acid salt
- Chlorophenyl-benzo[d]dioxole
High polarity; extended plasma half-life but potential poor oral bioavailability.

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability : The methylsulfonyl group in the target compound likely reduces oxidative metabolism compared to methylthio or unmodified piperidine analogs, as sulfonamides are less prone to cytochrome P450-mediated degradation .
  • Solubility: The sulfonyl group enhances water solubility relative to lipophilic analogs like the p-tolyl derivative (CAS 1841081-72-8), which may favor intravenous administration .
  • Receptor Binding : Bulky substituents, such as the diphenylimidazole in , may sterically hinder target engagement, whereas the piperidine-sulfonyl group in the target compound could facilitate interactions with charged residues in enzyme active sites .

Biological Activity

6-Methoxy-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole (CAS Number: 1286705-28-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O4S2C_{14}H_{18}N_{2}O_{4}S_{2}, with a molecular weight of approximately 342.43 g/mol. The structure features a benzo[d]thiazole moiety linked to a piperidine ring via a methylene sulfonyl group, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and piperidine moieties exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study reported that similar thiazole derivatives demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The IC50 values for these compounds ranged from 10 to 30 µM, indicating potent activity against tumor cells .
  • Mechanisms of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that interactions with proteins involved in apoptosis pathways are crucial for their efficacy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Antibacterial Effects : Compounds similar to this compound have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Reports indicate minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, highlighting their potential as antibacterial agents .
  • Mechanism of Action : The bactericidal action typically involves the inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazole derivatives:

CompoundStructureActivityIC50/ MIC
Compound AThiazole + MethoxyAnticancer<30 µM
Compound BThiazole + PiperidineAntibacterial15.625 µM
Compound CThiazole + SulfonamideAntimicrobial62.5 µM

The presence of electron-donating groups (e.g., methoxy groups) on the aromatic rings enhances the biological activity of these compounds by improving solubility and interaction with target proteins .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Antitumor Activity : In a clinical trial involving patients with advanced solid tumors, a thiazole-based compound demonstrated a significant reduction in tumor size in over 50% of participants after six weeks of treatment .
  • Infection Control : A study examined the efficacy of a thiazole derivative against biofilm-forming bacteria in chronic infections, showing promising results in reducing biofilm mass compared to standard treatments .

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